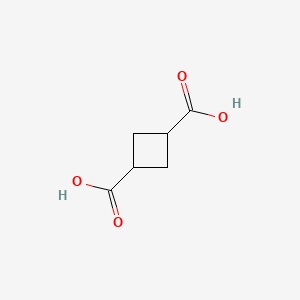
1,3,5-Triethynylbenzene
Übersicht
Beschreibung
1,3,5-Triethynylbenzene is a multifunctional organic compound that serves as a building block in various chemical syntheses. It is characterized by the presence of three ethynyl groups attached to a benzene ring at the 1, 3, and 5 positions. This arrangement allows for a high degree of reactivity and the potential to form complex molecular architectures, including dendrimers and star-shaped polymers .
Synthesis Analysis
The synthesis of 1,3,5-Triethynylbenzene derivatives can be achieved through a variety of methods. One approach involves the use of palladium-catalyzed coupling reactions, which allow for the formation of star-type conjugated polymers with high molecular weights . Another method reported the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene in four straightforward steps, highlighting the versatility of the 1,3,5-triethynylbenzene scaffold in synthesizing molecular receptors .
Molecular Structure Analysis
The molecular structure of 1,3,5-Triethynylbenzene and its derivatives has been extensively studied using computational methods and X-ray crystallography. Ab initio Hartree-Fock and local density functional computational methods have been used to predict the planar structure of related compounds, which is in agreement with experimental data . Additionally, the single-crystal structure of a first-generation dendrimer with terminal acetylene groups derived from 1,3,5-Triethynylbenzene revealed an out-of-plane twisting of the ethynyl groups .
Chemical Reactions Analysis
1,3,5-Triethynylbenzene participates in various chemical reactions, forming complex structures such as organoplatinum dendrimers . It also serves as a core for the synthesis of heterotrimetallic transition metal complexes, which are synthesized through consecutive reaction sequences . Furthermore, the oxidative polymerization of 1,3,5-triarylbenzenes leads to the formation of dimeric and oligomeric structures with interesting electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-Triethynylbenzene derivatives are influenced by their molecular structure. The presence of ethynyl groups imparts a degree of rigidity and planarity to the molecule, which can affect its electronic properties. The electrochemical behavior of heterotrimetallic complexes based on 1,3,5-Triethynylbenzene has been studied, showing no significant electronic interaction between the metal atoms . Additionally, the electronic structure of the 1,3,5-tridehydrobenzene triradical, a related compound, has been characterized, revealing insights into the bonding interactions among unpaired electrons .
Relevant Case Studies
Case studies involving 1,3,5-Triethynylbenzene derivatives have demonstrated their utility in various applications. For instance, the synthesis of star-type conjugated polymers using 1,3,5-Triethynylbenzene as a core has been attempted, resulting in polymers with high molecular weights and photoluminescent properties . Another study analyzed the scaffolding abilities of 1,3,5-triethylbenzene-based structures in supramolecular hosts, concluding that the steric gearing offered by the ethyl groups can improve the binding affinities of targets .
Wissenschaftliche Forschungsanwendungen
1. Graphene Synthesis
- Methods of Application: The synthesis involves the adsorption of TEB on a Rhodium (Rh) substrate at room temperature, followed by a temperature-programmed annealing under ultrahigh vacuum conditions. This process leads to a high yield of graphene at relatively low temperatures compared to existing synthesis methods using gaseous precursors .
- Results or Outcomes: The synthesis process results in high-quality graphene with fewer domain boundaries and defects. The study contributes greatly to understanding the growth intermediates and the synthesis of high-quality graphene using large aromatic precursor molecules .
2. Building Blocks for Various Applications
- Methods of Application: TEB is used in the synthesis of tridentate Lewis acids, macromolecules, and the formation of columnar supramolecular solids . The specific synthesis procedures vary depending on the desired product.
- Results or Outcomes: The use of TEB as a building block has led to the development of various materials with unique properties. For example, these materials have been used in light-emitting diodes (LEDs), non-linear optics (NLO), and other applications .
1. Graphene Synthesis
- Methods of Application: The synthesis involves the adsorption of TEB on a Rhodium (Rh) substrate at room temperature, followed by a temperature-programmed annealing under ultrahigh vacuum conditions. This process leads to a high yield of graphene at relatively low temperatures compared to existing synthesis methods using gaseous precursors .
- Results or Outcomes: The synthesis process results in high-quality graphene with fewer domain boundaries and defects. The study contributes greatly to understanding the growth intermediates and the synthesis of high-quality graphene using large aromatic precursor molecules .
2. Building Blocks for Various Applications
- Methods of Application: TEB is used in the synthesis of tridentate Lewis acids, macromolecules, and the formation of columnar supramolecular solids . The specific synthesis procedures vary depending on the desired product.
- Results or Outcomes: The use of TEB as a building block has led to the development of various materials with unique properties. For example, these materials have been used in light-emitting diodes (LEDs), non-linear optics (NLO), and other applications .
1. Graphene Synthesis
- Methods of Application: The synthesis involves the adsorption of TEB on a Rhodium (Rh) substrate at room temperature, followed by a temperature-programmed annealing under ultrahigh vacuum conditions. This process leads to a high yield of graphene at relatively low temperatures compared to existing synthesis methods using gaseous precursors .
- Results or Outcomes: The synthesis process results in high-quality graphene with fewer domain boundaries and defects. The study contributes greatly to understanding the growth intermediates and the synthesis of high-quality graphene using large aromatic precursor molecules .
2. Building Blocks for Various Applications
- Methods of Application: TEB is used in the synthesis of tridentate Lewis acids, macromolecules, and the formation of columnar supramolecular solids . The specific synthesis procedures vary depending on the desired product.
- Results or Outcomes: The use of TEB as a building block has led to the development of various materials with unique properties. For example, these materials have been used in light-emitting diodes (LEDs), non-linear optics (NLO), and other applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3,5-triethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6/c1-4-10-7-11(5-2)9-12(6-3)8-10/h1-3,7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRMMTYSQSIGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88666-89-1 | |
| Record name | Benzene, 1,3,5-triethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88666-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00226581 | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triethynylbenzene | |
CAS RN |
7567-63-7 | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007567637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7567-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)









